molecular formula C22H24N2O4S B15187675 hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium CAS No. 72089-15-7

hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium

Cat. No.: B15187675
CAS No.: 72089-15-7
M. Wt: 412.5 g/mol
InChI Key: MBYZGUOSPUUOCB-UHFFFAOYSA-N
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Description

Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an indolium core substituted with methyl and ethenyl groups. It is known for its vibrant color and is often used in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium typically involves the condensation of 2-methylindole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the indolium core.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of strong acids like sulfuric acid to facilitate the cyclization and subsequent sulfonation reactions .

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolium salts and quinonoid derivatives, which have applications in dye chemistry and as intermediates in organic synthesis .

Scientific Research Applications

Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. In photodynamic therapy, it generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. The indolium core allows for strong interactions with nucleic acids and proteins, making it effective in staining and imaging applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indolium chloride
  • 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indolium bromide
  • 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indolium iodide

Uniqueness

Hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium is unique due to its hydrogen sulfate group, which imparts distinct solubility and reactivity properties compared to its halide counterparts. This makes it particularly useful in aqueous environments and enhances its application in biological systems .

Properties

CAS No.

72089-15-7

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium

InChI

InChI=1S/C22H22N2.H2O4S/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h5-14H,1-4H3;(H2,1,2,3,4)

InChI Key

MBYZGUOSPUUOCB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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